molecular formula C12H10O2 B1682774 Phenylhydroquinone CAS No. 1079-21-6

Phenylhydroquinone

Cat. No.: B1682774
CAS No.: 1079-21-6
M. Wt: 186.21 g/mol
InChI Key: XCZKKZXWDBOGPA-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Phenylhydroquinone (PHQ) primarily targets the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it is known as the “guardian of the genome”. It functions by regulating the cell cycle and functioning as a tumor suppressor .

Mode of Action

PHQ interacts with its target, the p53 protein, by inducing its activation . This activation is achieved through the up-regulation of apoptosis, a process that leads to programmed cell death . This interaction results in changes at the cellular level, particularly in thymocytes, leading to cell cycle arrest .

Biochemical Pathways

PHQ affects the cell cycle regulation pathway, specifically the G2/M phase . It induces cell cycle arrest through the reduced expression of genes associated with this phase . This results in an increase in apoptosis .

Pharmacokinetics

It’s known that phq is a metabolite of o-phenylphenol, which is metabolized by cytochrome p450 monooxygenases . This suggests that PHQ may share similar pharmacokinetic properties with its parent compound.

Result of Action

The action of PHQ results in the inhibition of thymocyte development through cell cycle arrest and increased apoptosis in the p53-dependent pathway . This leads to thymic atrophy, characterized by the loss of thymocytes .

Action Environment

For instance, the presence of copper has been shown to increase the mutagenesis of the TP53 gene when co-treated with PHQ . This suggests that the presence of certain metals in the environment could potentially influence the action, efficacy, and stability of PHQ.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylhydroquinone can be synthesized through several methods. One common approach involves the reaction of hydroquinone with a benzenediazonium compound. This reaction is typically carried out in an aqueous medium with the pH maintained between 3 and 9 . The mixture may also contain a water-immiscible solvent to facilitate the separation of this compound as it forms. Another method involves the alkylation of hydroquinone with cyclohexene to produce cyclohexylhydroquinone, which is then dehydrogenated to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using the benzenediazonium compound method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. The use of water-immiscible solvents and pH control are critical factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Phenylhydroquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Zinc, iron, catalytic hydrogenation.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Oxidation: Phenylbenzoquinone.

    Reduction: this compound (from phenylbenzoquinone).

    Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Phenylhydroquinone is similar to other hydroquinone derivatives, such as:

Uniqueness: this compound’s unique structure, with both hydroquinone and phenyl moieties, imparts distinct chemical properties, such as enhanced thermal stability and solubility in organic solvents. These properties make it particularly valuable in the synthesis of high-performance polymers and other advanced materials .

Properties

IUPAC Name

2-phenylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZKKZXWDBOGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051553
Record name Biphenyl-2,5-diol
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1079-21-6
Record name Phenylhydroquinone
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Record name Phenylhydroquinone
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Record name Phenylhydroquinone
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Record name [1,1'-Biphenyl]-2,5-diol
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Record name PHENYLHYDROQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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